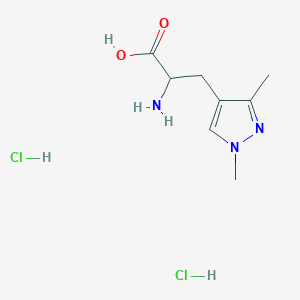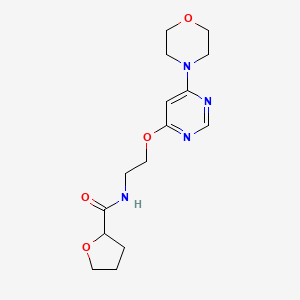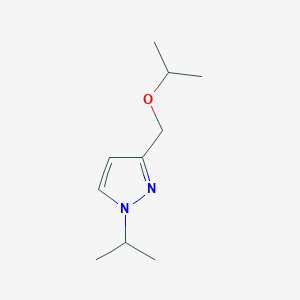![molecular formula C17H22N4O3S B3000645 2-(4-ethylphenyl)-3-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251703-30-6](/img/structure/B3000645.png)
2-(4-ethylphenyl)-3-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a pyrazoloquinoline core, which is a type of heterocyclic compound that is often found in various pharmaceuticals and biologically active compounds . Attached to this core are an ethylphenyl group, a tetrahydrofuran group, and a carboxamide group. Each of these groups can potentially contribute to the compound’s overall properties and biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the pyrazoloquinoline core might be synthesized using methods similar to those described for the synthesis of quinoline derivatives . The tetrahydrofuran group could potentially be introduced through a reaction involving a furan derivative .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazoloquinoline core is a bicyclic structure with nitrogen atoms, which can participate in hydrogen bonding and other interactions . The tetrahydrofuran group is a cyclic ether, which may influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The tetrahydrofuran group, being an ether, might undergo reactions such as cleavage under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents. The tetrahydrofuran group might influence the compound’s boiling point and density .Aplicaciones Científicas De Investigación
Antitumor Properties::
- Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are used clinically for their antitumor properties in treating lung, breast, and ovarian cancers .
- Hydroxymethylpentamethylmelamine (HMPMM) is the hydroxylated metabolite of HMM and also exhibits antitumor activity .
- Other 1,3,5-triazines have shown aromatase inhibitory activity and antitumor effects in human cancer and murine leukemia cell lines .
- Certain 1,3,5-triazines act as potent CRF1 receptor antagonists . These compounds have potential applications in stress-related disorders.
- The 1,3,5-triazine with the general structure 6 has potential use as a siderophore-mediated drug . Siderophores are molecules that scavenge iron for microbial growth.
- Compounds of type 8 exhibit potent activity against LTC4, which can protect against gastric lesions induced by HCl and ethanol .
Organic Synthesis and Functional Materials
1,3,5-Triazines are versatile building blocks in organic synthesis. Here’s an application related to functional materials:
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines::- Researchers have developed synthetic protocols for preparing symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .
- These compounds contain various substituents (alkyl, aromatic, hindered, chiral, and achiral hydroxyalkyl, ester, and imidazole groups) via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .
Organic Reactions and Coupling Reagents
1,3,5-Triazines can serve as coupling reagents in organic reactions. Although not directly related to the compound , it’s worth noting:
Suzuki–Miyaura Coupling::Safety And Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions. For example, many organic compounds are flammable, and some can form hazardous peroxides upon exposure to air . Additionally, the compound might be harmful if ingested or if it comes into contact with the skin or eyes .
Direcciones Futuras
The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. For example, researchers might investigate more efficient or environmentally friendly methods for its synthesis . They might also study its physical and chemical properties in more detail, or explore its potential uses in fields such as pharmaceuticals or materials science .
Propiedades
IUPAC Name |
N-cyclohexyl-2-(4-cyclopropyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c22-14(19-11-4-2-1-3-5-11)9-20-17(24)16-13(8-18-20)25-10-15(23)21(16)12-6-7-12/h8,11-12H,1-7,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCQWIZQVVLDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenyl)-3-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B3000562.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B3000565.png)
![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3000566.png)

![N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline](/img/structure/B3000570.png)
![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-(2-methylphenyl)methanone](/img/structure/B3000571.png)




![2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3000579.png)
![2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B3000584.png)
